1H-Perfluorooct-1-ene

Catalog No.
S12800390
CAS No.
1516885-18-9
M.F
C8HF15
M. Wt
382.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Perfluorooct-1-ene

CAS Number

1516885-18-9

Product Name

1H-Perfluorooct-1-ene

IUPAC Name

(Z)-1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooct-1-ene

Molecular Formula

C8HF15

Molecular Weight

382.07 g/mol

InChI

InChI=1S/C8HF15/c9-1-2(10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h1H/b2-1-

InChI Key

IBDDYNPOMOFBDI-UPHRSURJSA-N

Canonical SMILES

C(=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F

Isomeric SMILES

C(=C(/C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\F)\F

1H-Perfluorooct-1-ene is a fluorinated compound characterized by its unique structure, which includes a terminal double bond and a fully fluorinated carbon chain. Its chemical formula is C8H3F13C_8H_3F_{13}, and it has a molecular weight of approximately 346.0887 g/mol. This compound is part of a larger class of perfluoroalkenes, which are known for their exceptional chemical stability and resistance to degradation. The presence of fluorine atoms imparts distinctive properties, such as low surface energy and high thermal stability, making it valuable in various applications, particularly in the production of specialized polymers and coatings .

, primarily as a comonomer in radical polymerization processes. For instance, it copolymerizes with vinylidene fluoride to form random copolymers, which exhibit tailored properties depending on the feed ratio of the monomers used. The reactions are typically initiated using radical initiators at elevated temperatures, allowing for the formation of complex polymer structures. Additionally, the compound can undergo dehydrobromination reactions when derived from 1,8-dibromo-1H,1H,2H,2H-perfluorooctane, leading to the formation of terminal alkynes .

Synthesis of 1H-Perfluorooct-1-ene can be achieved through several methods:

  • Dehydrobromination: This method involves the elimination of hydrogen bromide from 1,8-dibromo-1H,1H,2H,2H-perfluorooctane using a strong base. The reaction typically yields the desired terminal alkyne product.
  • Radical Polymerization: As mentioned earlier, this compound can also be synthesized as part of copolymerization processes with vinylidene fluoride under radical conditions.

The primary applications of 1H-Perfluorooct-1-ene stem from its use in the synthesis of fluorinated polymers. These polymers are utilized in various industries due to their unique properties:

  • Coatings: Fluorinated polymers provide excellent chemical resistance and low friction characteristics.
  • Textiles: They are used to impart water and stain resistance.
  • Electronics: Fluoropolymers are employed in insulation materials due to their thermal stability.

Additionally, research continues into potential uses in advanced materials and environmental applications .

Interaction studies involving 1H-Perfluorooct-1-ene primarily focus on its behavior within polymer matrices and its environmental impact as part of PFAS research. Investigations into how this compound interacts with various substrates can provide insights into its efficacy in coatings and other applications. Moreover, studies exploring its degradation pathways are crucial for assessing its environmental persistence and potential remediation strategies .

Several compounds share structural similarities with 1H-Perfluorooct-1-ene. These include:

Compound NameChemical FormulaKey Characteristics
1H,1H,2H-perfluoro-1-octanolC8HF15OAlcohol derivative; used as surfactants
Perfluorooctanoic acidC8HF15O2Known for environmental persistence; health concerns
1H-perfluorodec-1-eneC10HF19Longer carbon chain; similar polymerization behavior

Uniqueness: 1H-Perfluorooct-1-ene is distinguished by its terminal double bond and specific reactivity patterns that facilitate its role as a comonomer in polymer synthesis. While other perfluoroalkenes may share some properties, the unique combination of structural features and reactivity makes it particularly valuable for specialized applications in materials science .

Nomenclature and Molecular Structure

The systematic IUPAC name for 1H-Perfluorooct-1-ene is 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluorooct-1-ene, reflecting the substitution pattern of fluorine atoms along the eight-carbon chain. The molecular formula $$ \text{C}8\text{F}{16} $$ indicates complete fluorination except at the double bond between carbons 1 and 2. The compound’s linear structure features a rigid perfluorinated "tail" and a reactive ethylene "head," which governs its amphiphilic behavior.

Table 1: Key Identifiers of 1H-Perfluorooct-1-ene

PropertyValue
CAS Number559-14-8
Molecular Formula$$ \text{C}8\text{F}{16} $$
Molecular Weight400.060 g/mol
IUPAC Name1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluorooct-1-ene

Structural Features and Isomerism

The double bond at the 1-position introduces geometric isomerism, though the steric bulk of fluorine atoms typically stabilizes the trans configuration. Spectroscopic analyses, including $$ ^{19}\text{F} $$-NMR, reveal distinct fluorine environments: the vinylic fluorine (δ −120 ppm) and backbone fluorines (δ −80 to −125 ppm). Infrared spectroscopy shows characteristic C-F stretching vibrations near 1,200 cm⁻¹ and C=C absorption at 1,650 cm⁻¹.

XLogP3

5

Hydrogen Bond Acceptor Count

15

Exact Mass

381.9838725 g/mol

Monoisotopic Mass

381.9838725 g/mol

Heavy Atom Count

23

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-09-2024

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